molecular formula C10H9N3O3 B2965316 Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 151098-17-8

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2965316
CAS No.: 151098-17-8
M. Wt: 219.2
InChI Key: RNUJVBHBQOIXQW-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyridine ring fused with an oxadiazole ring, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl nicotinate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile oxide to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility .

Scientific Research Applications

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern on the pyridine and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-4-3-5-11-6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUJVBHBQOIXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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